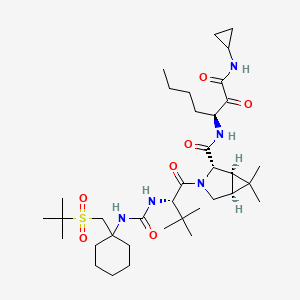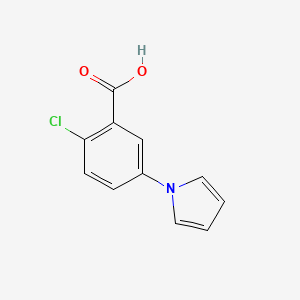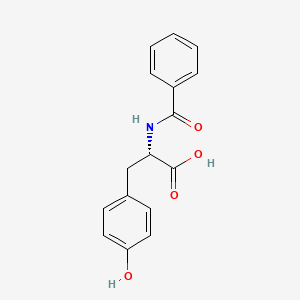
Nvp acq090
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACQ090, also known as 1-[(4S,4aS,8aR)-Decahydro-2-[(2S)-3-(6-methoxy-3-pyridinyl)-2-methylpropyl]-4-isoquinolinyl]carbonyl]-4-(3,4-difluorophenyl)-piperazine, is a synthetic organic compound. It is a non-peptidic, potent, and subtype-selective antagonist of the somatostatin receptor subtype 3 (SSTR3). This compound has significant implications in biochemical and physiological research due to its ability to block somatostatin-14 induced phosphorylation in cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACQ090 involves multiple steps, starting with the preparation of the key intermediate, [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of ACQ090 follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to achieve a product with an assay of ≥98% (HPLC). The compound is typically produced in powder form, with a color ranging from white to beige .
Chemical Reactions Analysis
Types of Reactions
ACQ090 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
ACQ090 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of somatostatin receptor antagonists.
Biology: Employed in research to understand the role of somatostatin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where somatostatin receptors are implicated, such as neuroendocrine tumors.
Industry: Utilized in the development of new pharmaceuticals targeting somatostatin receptors.
Mechanism of Action
ACQ090 exerts its effects by selectively binding to and antagonizing the somatostatin receptor subtype 3 (SSTR3). This binding prevents the receptor from interacting with its natural ligand, somatostatin-14, thereby inhibiting downstream signaling pathways. The blockade of SSTR3 phosphorylation induced by somatostatin-14 results in impaired object recognition in wild-type mice, demonstrating its physiological relevance .
Comparison with Similar Compounds
Similar Compounds
Octreotide: A synthetic octapeptide that mimics natural somatostatin.
Lanreotide: Another synthetic analog of somatostatin with a longer half-life.
Pasireotide: A multi-receptor targeted somatostatin analog.
Uniqueness of ACQ090
Unlike peptide-based somatostatin analogs like octreotide, lanreotide, and pasireotide, ACQ090 is a non-peptidic compound. This gives it several advantages, including improved stability, easier synthesis, and potentially fewer side effects. Its high selectivity for the somatostatin receptor subtype 3 (SSTR3) also makes it a valuable tool for studying the specific functions of this receptor subtype .
Properties
CAS No. |
362612-47-3 |
|---|---|
Molecular Formula |
C30H40F2N4O2 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1 |
InChI Key |
RDSAUPRYZCQORM-RIVQXRJNSA-N |
SMILES |
CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Isomeric SMILES |
CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-(3,4-difluorophenyl)-piperazine-1-yl)-(2-(3-(6-methoxypyridin- 3-yl)-2-methylpropyl)decahydroisoquinoline-4-yl)methanone ACQ090 NVP ACQ090 NVP-ACQ090 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















